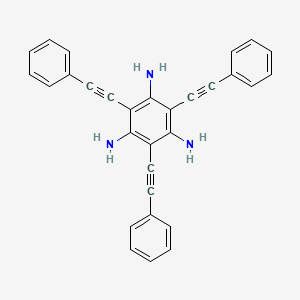
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is a complex organic compound characterized by its unique structure, which includes three phenylethynyl groups attached to a benzene ring at positions 2, 4, and 6, and three amine groups at positions 1, 3, and 5
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine typically involves the Sonogashira-Hagihara coupling reaction. This reaction uses palladium catalysts and copper co-catalysts to couple phenylacetylene with a halogenated benzene derivative. The process is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to enhance reaction efficiency, and employing advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Formation of benzene-1,3,5-tricarbaldehyde derivatives.
Reduction: Formation of 2,4,6-tris(phenylethyl)benzene-1,3,5-triamine.
Substitution: Formation of halogenated derivatives.
科学研究应用
2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine has diverse applications in scientific research:
作用机制
The mechanism of action of 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine involves its interaction with various molecular targets. The phenylethynyl groups can engage in π-π stacking interactions, while the amine groups can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, influencing cellular pathways and processes .
相似化合物的比较
1,3,5-Tris(phenylethynyl)benzene: Lacks the amine groups, making it less versatile in biological applications.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains triazine instead of benzene, offering different chemical properties.
Uniqueness: 2,4,6-Tris(phenylethynyl)benzene-1,3,5-triamine is unique due to its combination of phenylethynyl and amine groups, which provide a balance of reactivity and stability. This makes it suitable for a wide range of applications in both organic synthesis and material science .
属性
CAS 编号 |
827032-42-8 |
|---|---|
分子式 |
C30H21N3 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
2,4,6-tris(2-phenylethynyl)benzene-1,3,5-triamine |
InChI |
InChI=1S/C30H21N3/c31-28-25(19-16-22-10-4-1-5-11-22)29(32)27(21-18-24-14-8-3-9-15-24)30(33)26(28)20-17-23-12-6-2-7-13-23/h1-15H,31-33H2 |
InChI 键 |
XQAQUKLNRRMYPY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2N)C#CC3=CC=CC=C3)N)C#CC4=CC=CC=C4)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{3-Methoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanoic acid](/img/structure/B12523938.png)
![1-[(Cyclobutanecarbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12523940.png)
![methyl 1-(3,4,5-trimethoxyphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12523950.png)

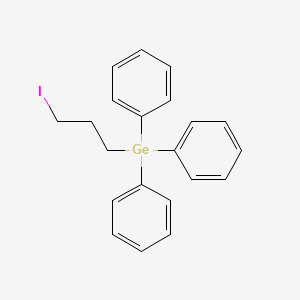
![2-[(4-Chlorophenyl)sulfanyl]ethyl 4-methylpent-3-enoate](/img/structure/B12523966.png)
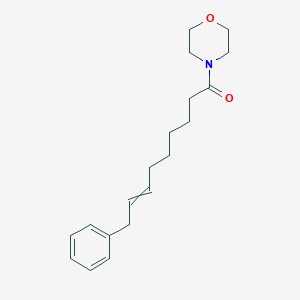
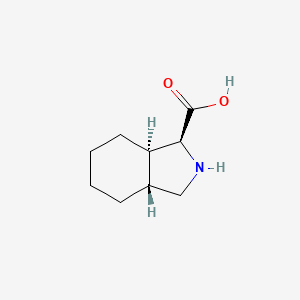
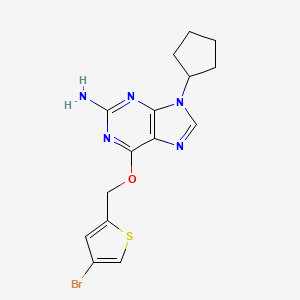
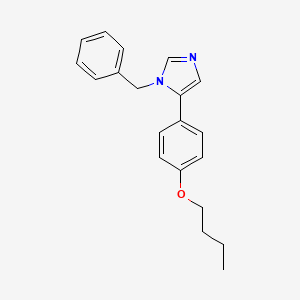

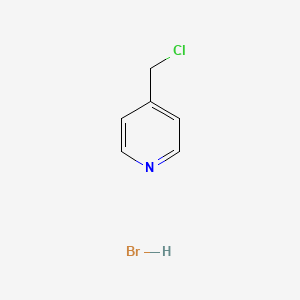

![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
